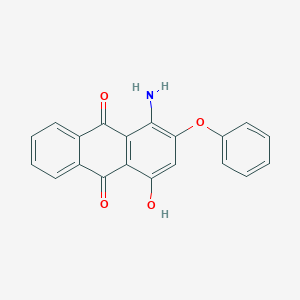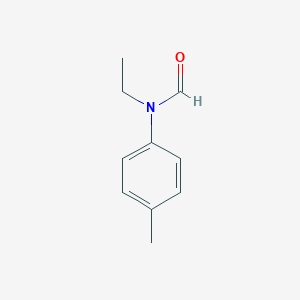
N-Ethyl-P-formotoluidide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-P-formotoluidide: is an organic compound with the molecular formula C10H13NO It is a derivative of formamide, where the hydrogen atom of the formamide group is substituted by an ethyl group and the nitrogen atom is bonded to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Formylation: One common method to synthesize N-Ethyl-P-formotoluidide involves the direct formylation of N-ethyl-4-methylaniline. This reaction typically uses formic acid or formic anhydride as the formylating agent under acidic conditions.
Reductive Amination: Another method involves the reductive amination of 4-methylbenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Ethyl-P-formotoluidide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
N-Ethyl-P-formotoluidide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may act as a precursor for the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-Ethyl-P-formotoluidide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(4-Methylphenyl)-N-methylformamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-Methylphenyl)-N-isopropylformamide: Contains an isopropyl group instead of an ethyl group.
N-(4-Methylphenyl)-N-phenylformamide: Features a phenyl group instead of an ethyl group.
Uniqueness:
N-Ethyl-P-formotoluidide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. The presence of the ethyl group can influence its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
15296-56-7 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-ethyl-N-(4-methylphenyl)formamide |
InChI |
InChI=1S/C10H13NO/c1-3-11(8-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
PDZAIALHZDHQGR-UHFFFAOYSA-N |
SMILES |
CCN(C=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCN(C=O)C1=CC=C(C=C1)C |
Synonyms |
N-ETHYL-P-FORMOTOLUIDIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


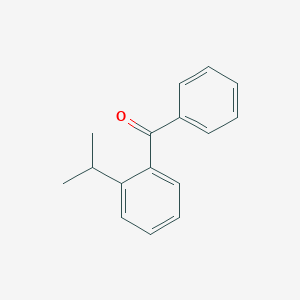

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)
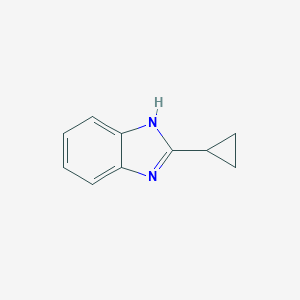
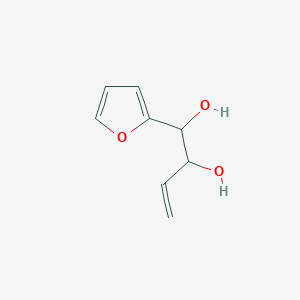
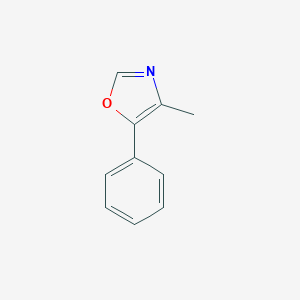
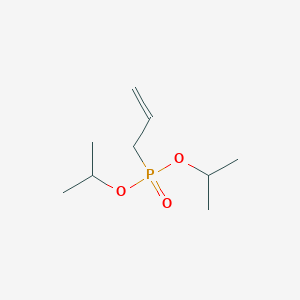
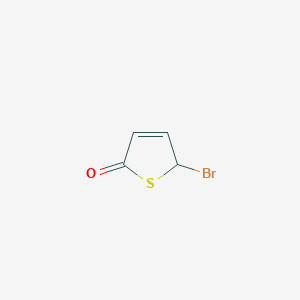
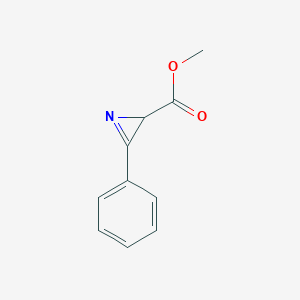
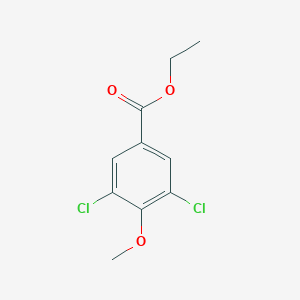
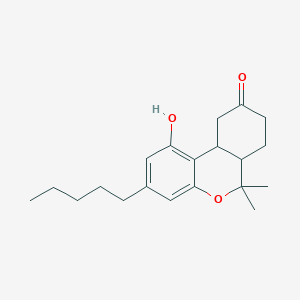
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)

